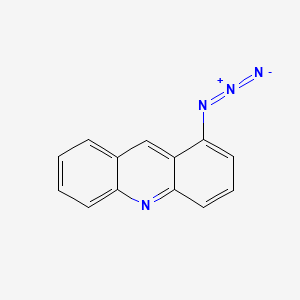

Acridine, 1-azido-

Description

Structure

3D Structure

Properties

CAS No. |

78276-11-6 |

|---|---|

Molecular Formula |

C13H8N4 |

Molecular Weight |

220.23 g/mol |

IUPAC Name |

1-azidoacridine |

InChI |

InChI=1S/C13H8N4/c14-17-16-13-7-3-6-12-10(13)8-9-4-1-2-5-11(9)15-12/h1-8H |

InChI Key |

PQRFAYUCTLLEGK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3N=[N+]=[N-] |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3N=[N+]=[N-] |

Appearance |

Solid powder |

Other CAS No. |

78276-11-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acridine, 1-azido- |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Synthesis, Characterization, and Photochemical Application of 1-Azidoacridine

Executive Summary & Strategic Rationale

1-Azidoacridine represents a specialized class of photoaffinity probes derived from the acridine scaffold. While 9-azidoacridine is the more ubiquitous isomer due to the high reactivity of the 9-position towards nucleophilic aromatic substitution (

Strategic Utility:

-

Orthogonal Functionalization: The 1-position allows the 9-position (the primary DNA intercalation axis) to remain free for derivatization with solubilizing chains or specific recognition motifs.

-

Proximity Probing: In DNA-drug complexes, the 1-position faces the minor groove edges in certain intercalation geometries, offering a different cross-linking vector compared to the 9-position.

-

Photochemical Trigger: Upon UV irradiation, the azide moiety generates a highly reactive nitrene, facilitating covalent cross-linking to biological targets (proteins or nucleic acids).

Synthetic Pathway Design

Retrosynthetic Analysis

Unlike 9-azidoacridine, which can be synthesized via direct displacement of 9-chloroacridine with sodium azide, 1-azidoacridine cannot be synthesized via

Reaction Workflow

The protocol involves the generation of a diazonium salt from 1-aminoacridine at low temperatures, followed by nucleophilic attack by the azide anion.

Figure 1: Synthetic workflow for 1-azidoacridine via the diazonium pathway. Note the instability of the intermediate.

Detailed Experimental Protocol

Safety Warning: Organic azides are potentially explosive.[1][2][3][4] The C/N ratio of 1-azidoacridine (

Materials

-

Precursor: 1-Aminoacridine (prepared via reduction of 1-nitroacridine or Hofmann rearrangement of acridine-1-carboxamide).

-

Reagents: Sodium Nitrite (

), Hydrochloric Acid ( -

Solvent: Water/Acetic Acid mixture.

Step-by-Step Methodology

-

Diazotization (The Critical Step):

-

Dissolve 1-aminoacridine (1.0 eq) in 6M

(10 eq). Cool the solution to 0–4°C in an ice-salt bath. -

Why: Temperature control is vital.[2] Above 5°C, the diazonium salt may hydrolyze to 1-hydroxyacridine (acridone derivative).

-

Add an aqueous solution of

(1.2 eq) dropwise. -

Stir for 20 minutes. The solution should turn clear/yellowish. Verify excess nitrous acid with starch-iodide paper (turns blue).

-

-

Azidation:

-

Prepare a solution of

(1.5 eq) and sodium acetate (buffered to pH ~4–5) in water. Cool to 0°C. -

Slow Addition: Add the diazonium solution slowly to the azide solution with vigorous stirring.

-

Observation: Evolution of nitrogen gas (

) will occur (the "bubble test"). A precipitate (the aryl azide) should form immediately. -

Caution: Do not seal the vessel; pressure buildup from

release can cause rupture.

-

-

Workup & Purification:

-

Extract the reaction mixture with Diethyl Ether or Dichloromethane (DCM).

-

Note: Avoid halogenated solvents if leaving the azide in solution for long periods, but for rapid extraction, DCM is acceptable if rotary evaporation is kept at < 30°C .

-

Wash organic layer with water and brine. Dry over

. -

Purification: Flash chromatography on silica gel.

-

Eluent: Hexane/Ethyl Acetate gradient.

-

Light Protection: Wrap columns and flasks in aluminum foil.

-

Characterization Matrix

The following parameters serve as the self-validating criteria for the successful synthesis of 1-azidoacridine.

| Technique | Key Parameter | Expected Value/Observation | Structural Causality |

| IR Spectroscopy | Azide Stretch ( | 2100 – 2140 cm⁻¹ (Strong) | Asymmetric stretching of the linear |

| ¹H NMR | H-1 Proton | Absent | The signal for H-1 (typically a doublet around 7.8-8.0 ppm in acridine) disappears upon substitution. |

| ¹H NMR | H-9 Proton | ~8.5 – 9.0 ppm (Singlet) | Characteristic acridine "meso" proton. Confirms the acridine core is intact. |

| Mass Spectrometry | Molecular Ion | [M]⁺ = 220.23 | Often accompanied by [M-28]⁺ (loss of |

| UV-Vis | Absorption Bands | Typical acridine transitions. The azide may introduce a charge-transfer band depending on solvent. |

NMR Interpretation Logic

In 1-aminoacridine, the amine protons are broad singlets. In 1-azidoacridine, these disappear. The key validation is the integration of the aromatic region . You should count 8 aromatic protons. The shift of the H-2 proton (ortho to the azide) will move upfield relative to the diazonium intermediate but downfield relative to the amine precursor due to the electron-withdrawing nature of the azide group (inductive effect).

Photochemical Application: Nitrene Generation[6][7][8][9][10]

Upon irradiation with UV light (300–350 nm), 1-azidoacridine undergoes photolysis to release molecular nitrogen and generate a singlet nitrene. This intermediate is the active species for photoaffinity labeling.

Mechanism of Action

-

Excitation: Absorption of a photon promotes the azide to an excited singlet state.

-

Elimination:

is expelled, leaving a singlet nitrene ( -

Intersystem Crossing (ISC): The singlet nitrene can relax to a triplet nitrene (ground state for many aryl nitrenes).

-

Reaction:

-

Singlet Nitrene: Inserts into C-H or O-H bonds (Target Labeling).

-

Triplet Nitrene: Abstraction of Hydrogen (radical mechanism).

-

Ring Expansion: Aryl nitrenes often rearrange to dehydroazepines (ketenimines), which react with nucleophiles (e.g., amines in proteins).

-

Figure 2: Photochemical pathways of aryl azides. The insertion pathway is the desired outcome for affinity labeling.

References

-

Synthesizing Aryl Azides (General Protocol)

- Smith, P. A. S., & Brown, B. B. (1951). The Reaction of Aryl Azides with nucleophiles. Journal of the American Chemical Society.

- Context: Establishes the foundational diazonium-to-azide conversion method.

-

Acridine Photoaffinity Labeling (9-Azido Context & Safety)

-

Jeppesen, C., et al. (1984). Photocleavage of DNA and photofootprinting of E. coli RNA polymerase bound to promoter DNA by azido-9-acridinylamines.[6] Journal of Biological Chemistry.

- Context: Demonstrates the utility of acridine azides in DNA probing and safety handling of acridine deriv

-

-

Safety of Organic Azides

- University of California, Center for Laboratory Safety.

- Context: Authoritative guidelines on C/N r

-

(General Safety Portal)

-

Nitrene Photochemistry

- Gritsan, N. P., & Platz, M. S. (2006). Photochemistry of Phenyl Azide. Chemical Reviews.

- Context: Detailed mechanism of nitrene form

Sources

An In-depth Technical Guide to the Chemical Properties of 1-Azidoacridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-azidoacridine, a molecule of significant interest in medicinal chemistry and chemical biology. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from analogous aryl azides and substituted acridines to project its synthesis, physicochemical characteristics, reactivity, and potential applications. Detailed, proposed experimental protocols are provided to guide researchers in the synthesis and characterization of this versatile compound. The guide is intended for an audience with a strong background in organic chemistry and drug development, offering insights into the strategic use of 1-azidoacridine as a building block for novel therapeutics and as a probe for biological systems.

Introduction: The Acridine Scaffold and the Azido Functional Group

The acridine core is a nitrogen-containing heterocyclic scaffold that has been a cornerstone in the development of therapeutic agents for decades. Its planar structure allows it to intercalate into DNA, a property that has been exploited in the design of numerous anticancer and antimicrobial drugs. The substitution pattern on the acridine ring system profoundly influences its biological activity and physicochemical properties.

The introduction of an azido (-N₃) group at the 1-position of the acridine ring system creates a molecule, 1-azidoacridine, with a unique combination of properties. The azide functional group is a high-energy moiety that is relatively stable in many chemical environments yet can be selectively activated under specific conditions. It is renowned for its utility in "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition, which allows for the efficient and specific formation of triazole linkages. This bioorthogonal reactivity makes azides invaluable tools for chemical biology, enabling the labeling and tracking of biomolecules in complex biological systems.

This guide will delve into the projected chemical properties of 1-azidoacridine, providing a theoretical and practical framework for its synthesis, characterization, and application.

Synthesis of 1-Azidoacridine

The synthesis of 1-azidoacridine is not explicitly detailed in the reviewed literature. However, based on established synthetic methodologies for aryl azides and substituted acridines, two primary routes are proposed, starting from either 1-aminoacridine or 1-chloroacridine.

Proposed Synthetic Route 1: From 1-Aminoacridine via Diazotization

This is a classic and widely used method for the preparation of aryl azides from the corresponding anilines.

Workflow:

Caption: Proposed synthesis of 1-azidoacridine from 1-aminoacridine.

Experimental Protocol:

-

Diazotization:

-

Dissolve 1-aminoacridine (1 equivalent) in a suitable acidic medium (e.g., 2 M HCl) and cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting amine using a starch-iodide paper test for excess nitrous acid.

-

-

Azide Substitution:

-

In a separate flask, dissolve sodium azide (1.2 equivalents) in water and cool the solution to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence (N₂ evolution) may be observed.

-

Allow the reaction mixture to stir at 0-5 °C for 1 hour and then gradually warm to room temperature over 2 hours.

-

The product, 1-azidoacridine, is expected to precipitate out of the aqueous solution.

-

-

Work-up and Purification:

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone).

-

Causality Behind Experimental Choices:

-

Low Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) throughout the reaction is crucial for maximizing the yield and preventing the formation of byproducts.

-

Acidic Conditions: The diazotization reaction requires an acidic medium to generate nitrous acid in situ from sodium nitrite and to stabilize the resulting diazonium salt.

-

Excess Sodium Nitrite: A slight excess of sodium nitrite is used to ensure complete conversion of the primary amine. However, a large excess should be avoided as it can lead to side reactions.

-

Vigorous Stirring: Ensures efficient mixing of the reactants, which is particularly important for the heterogeneous reaction mixture that may form upon addition of the diazonium salt to the azide solution.

Proposed Synthetic Route 2: From 1-Chloroacridine via Nucleophilic Aromatic Substitution

This approach involves the displacement of a halide from the acridine ring by the azide anion. While nucleophilic aromatic substitution on acridines can be challenging, the reactivity can be enhanced by the presence of activating groups or by using appropriate reaction conditions.

Workflow:

Caption: Proposed synthesis of 1-azidoacridine from 1-chloroacridine.

Experimental Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloroacridine (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium azide (1.5-2.0 equivalents) to the solution.

-

-

Reaction Conditions:

-

Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will need to be determined empirically.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water to precipitate the product.

-

Collect the solid by vacuum filtration and wash it with water.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Causality Behind Experimental Choices:

-

Polar Aprotic Solvent: DMF and DMSO are excellent solvents for SₙAr reactions as they can solvate the cation (Na⁺) while leaving the azide anion relatively "naked" and more nucleophilic.

-

Elevated Temperature: Nucleophilic aromatic substitution on unactivated aryl halides typically requires heat to overcome the activation energy barrier.

-

Excess Sodium Azide: A molar excess of the nucleophile is used to drive the reaction to completion.

Physicochemical Properties

The exact physicochemical properties of 1-azidoacridine have not been reported. However, we can predict its characteristics based on the properties of the acridine scaffold and the azide functional group.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for 1-azidoacridine, based on known data for substituted acridines and aryl azides.

| Spectroscopic Technique | Predicted Characteristics |

| ¹H NMR | Complex aromatic region (7.0-9.0 ppm). The protons on the acridine ring will appear as multiplets due to complex spin-spin coupling. The protons closest to the electron-withdrawing azide group are expected to be shifted downfield. The H9 proton is typically the most deshielded proton in the acridine ring system. |

| ¹³C NMR | Aromatic region (110-150 ppm). The carbon atom attached to the azide group (C1) is expected to have a chemical shift in the range of 140-150 ppm. The other carbon signals of the acridine core will appear in the typical aromatic region. |

| IR Spectroscopy | Characteristic strong, sharp absorption band for the asymmetric stretching of the azide group (νN=N=N) in the region of 2100-2160 cm⁻¹. A weaker symmetric stretching band may be observed around 1250-1350 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of C₁₃H₈N₄. A prominent fragment ion corresponding to the loss of N₂ (M-28) is a characteristic feature of aryl azides. |

| UV-Vis Spectroscopy | The UV-Vis spectrum is expected to be dominated by the extended π-system of the acridine core, with characteristic absorption bands in the UV and possibly the visible region. The azide group may cause a slight shift in the absorption maxima compared to unsubstituted acridine. |

Stability and Handling

-

Thermal Stability: Aryl azides are known to be thermally labile, decomposing upon heating to generate highly reactive nitrenes with the loss of nitrogen gas. The decomposition temperature can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can lower the decomposition temperature. It is recommended to handle 1-azidoacridine with care and to avoid excessive heating. Thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is strongly advised before scaling up any reactions.

-

Photochemical Stability: Aryl azides are also photochemically active and can decompose upon exposure to UV light to form nitrenes. Therefore, 1-azidoacridine should be stored in the dark and reactions involving this compound should be protected from light unless photochemical activation is intended.

-

Handling Precautions: Organic azides should always be handled with appropriate safety precautions, including the use of personal protective equipment (safety glasses, lab coat, gloves) and working in a well-ventilated fume hood. The potential for explosive decomposition, although less common with aryl azides compared to small alkyl azides, should not be disregarded, especially when handling the compound in its pure, solid state.

Chemical Reactivity

The chemical reactivity of 1-azidoacridine is expected to be dominated by the chemistry of the azide functional group, with some influence from the acridine ring system.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The most prominent reaction of azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings. This reaction is a cornerstone of "click chemistry" and can be performed under thermal conditions or, more commonly, catalyzed by copper(I) (CuAAC) or ruthenium (RuAAC).

Reaction Scheme:

Caption: 1,3-Dipolar cycloaddition of 1-azidoacridine with an alkyne.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction yields 1,4-disubstituted triazoles. It is widely used in bioconjugation due to its mild reaction conditions and high yields.

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This catalytic system provides access to the 1,5-disubstituted triazole regioisomer.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a catalyst-free version of the click reaction that utilizes strained cyclooctynes. The release of ring strain provides the driving force for the reaction, making it particularly suitable for applications in living systems where the toxicity of copper catalysts is a concern.

Staudinger Reaction

The Staudinger reaction involves the reaction of an azide with a phosphine to form an aza-ylide intermediate, which can then be hydrolyzed to a primary amine and a phosphine oxide. This reaction provides a mild method for the reduction of azides to amines.

Reaction Scheme:

Caption: Staudinger reduction of 1-azidoacridine to 1-aminoacridine.

The Staudinger ligation is a modification of this reaction that has been developed for bioconjugation.

Photochemical and Thermal Decomposition: Nitrene Formation

As mentioned earlier, 1-azidoacridine is expected to undergo decomposition upon exposure to heat or UV light, leading to the formation of a highly reactive acridinylnitrene intermediate and the evolution of nitrogen gas. This nitrene can then undergo a variety of subsequent reactions, such as insertion into C-H or N-H bonds, or rearrangement. This reactivity can be harnessed for applications such as photoaffinity labeling.

Applications in Drug Discovery and Chemical Biology

The unique chemical properties of 1-azidoacridine make it a valuable tool for researchers in drug discovery and chemical biology.

-

Synthesis of Novel Acridine Derivatives: The azide group can be readily transformed into other functional groups, such as amines (via reduction) or triazoles (via cycloaddition). This allows for the facile synthesis of a diverse library of 1-substituted acridine derivatives for structure-activity relationship (SAR) studies.

-

Bioorthogonal Labeling: As a bioorthogonal chemical reporter, 1-azidoacridine can be incorporated into biomolecules either through metabolic labeling or by conjugation to a targeting moiety. The azide then serves as a handle for the attachment of fluorescent probes, affinity tags, or drug molecules via click chemistry. This enables the visualization, isolation, and characterization of biological targets.

-

Development of Targeted Therapeutics: 1-Azidoacridine can be used as a linker to conjugate acridine-based drugs to targeting ligands, such as antibodies or peptides, to improve their selectivity and reduce off-target toxicity.

-

Photoaffinity Labeling: The ability of 1-azidoacridine to generate a reactive nitrene upon photolysis makes it a potential candidate for photoaffinity labeling studies to identify the binding partners of acridine-based compounds in a biological system.

Conclusion

1-Azidoacridine is a promising, yet underexplored, molecule with significant potential in medicinal chemistry and chemical biology. Its synthesis is achievable through established chemical transformations, and its reactivity, dominated by the versatile azide functional group, opens up a plethora of possibilities for the creation of novel chemical entities. This guide provides a foundational understanding of the projected chemical properties of 1-azidoacridine, offering a roadmap for its synthesis, characterization, and application. Further experimental investigation into this compound is warranted to fully unlock its potential as a valuable tool for advancing drug discovery and our understanding of biological systems.

References

- Abbenante, G., et al. (2007). Unexpected photolytic decomposition of alkyl azides under mild conditions.

- Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2006). A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology.

- BenchChem. (2025). A comparative study on the thermal stability of different organic azides. BenchChem.

- Boren, B. C., et al. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters.

- Bräse, S., et al. (2024). Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores.

- ChemicalBook. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

- Chen, Y., et al. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules.

- Chemeurope.com. (n.d.). Azide-alkyne Huisgen cycloaddition.

- Cieślik-Boczula, K., et al. (2011).

Technical Whitepaper: 1-Azidoacridine Molecular Structure & Conformation

The following technical guide details the structural dynamics, synthesis, and photochemical utility of 1-azidoacridine .

Content Type: Technical Guide / Structural Analysis Subject: 1-Azidoacridine (CAS: Derivative of 578-06-3 [1-Aminoacridine]) Context: Photoaffinity Labeling and Structural Biology

Executive Summary

1-Azidoacridine is a specialized heteroaromatic photoaffinity probe derived from the acridine scaffold. Unlike its more common isomer, 9-azidoacridine (which exists in equilibrium with a fused tetrazole), 1-azidoacridine retains a discrete azide functionality due to its distal position relative to the endocyclic nitrogen. This structural feature makes it a "true" nitrene precursor upon irradiation. This guide details the conformational constraints imposed by the peri-interaction at the C1 position, the synthetic pathway via Sandmeyer transformation, and its application in mapping solvent-exposed "rim" regions of DNA intercalation sites.

Part 1: Molecular Architecture & Conformation

The Acridine Scaffold and Numbering

To understand the behavior of 1-azidoacridine, one must first orient the molecule using the IUPAC numbering system. Acridine is a linear tricyclic heteroaromatic system.

-

Positions 1-4: Left ring (outer).

-

Positions 5-8: Right ring (outer).

-

Position 9: Meso-carbon (top center).

-

Position 10: Meso-nitrogen (bottom center).

Structural Distinction:

In 1-azidoacridine , the azide (

The Peri-Effect and Steric Strain

The defining conformational feature of 1-azidoacridine is the peri-interaction between the azide group at C1 and the proton (or substituent) at C9.

-

Ideal Geometry: In an unhindered aryl azide, the

unit prefers to be planar with the aromatic ring to maximize resonance delocalization ( -

Steric Reality: The distance between the C1 substituent and the C9 proton is less than the sum of their van der Waals radii. This steric clash forces the azide group to rotate out of the acridine plane.

-

Consequence: This twist reduces the conjugation between the azide and the acridine ring compared to the 9-azido isomer, potentially hypsochromically shifting (blue-shifting) its UV-Vis absorption maximum and altering its quantum yield for nitrene formation.

Lack of Tetrazole Isomerism

A critical advantage of 1-azidoacridine over 9-azidoacridine is its isomeric stability.

-

9-Azidoacridine: The azide at C9 is adjacent to the ring nitrogen (N10). It undergoes spontaneous cyclization to form a fused tetrazole, which is photo-inactive until equilibrium shifts.

-

1-Azidoacridine: The azide at C1 is spatially remote from N10. Cyclization is geometrically impossible. Therefore, 1-azidoacridine exists purely as the azide, ensuring rapid and predictable photolysis.

Structural Visualization (DOT Diagram)

The following diagram illustrates the structural relationship and the peri-strain.

Caption: Structural logic of 1-azidoacridine showing the steric clash (peri-interaction) at C1-C9 preventing planarity.

Part 2: Synthesis & Characterization[1][2]

The synthesis of 1-azidoacridine typically proceeds via the Sandmeyer reaction starting from 1-aminoacridine. The precursor, 1-aminoacridine, is less common than 9-aminoacridine and requires a specific reduction of 1-nitroacridine.

Synthetic Protocol

Precursor: 1-Aminoacridine (prepared via reduction of 1-nitroacridine or Hofmann degradation of acridine-1-carboxamide).

Step-by-Step Methodology:

-

Solubilization: Dissolve 1.0 mmol of 1-aminoacridine in 5 mL of 50% aqueous sulfuric acid (

). Maintain temperature at 0–5°C using an ice-salt bath. -

Diazotization: Dropwise add a solution of sodium nitrite (

, 1.2 mmol) in minimal water. Stir for 20 minutes. The solution will turn from yellow/orange to a darker diazonium salt color.-

Critical Check: Verify excess nitrous acid using starch-iodide paper (should turn blue instantly).

-

-

Azidation: Carefully neutralize the excess acid with sodium acetate to pH ~4-5 (to prevent hydrazoic acid formation). Add sodium azide (

, 1.5 mmol) solution dropwise in the dark (azides are photosensitive). -

Precipitation: Nitrogen gas evolution will occur. The 1-azidoacridine will precipitate as a yellow/brown solid.

-

Purification: Filter the solid in low light. Recrystallize from ethanol/acetone. Do not heat strongly as aryl azides can decompose thermally.

Characterization Data (Expected)

| Parameter | Value / Characteristic | Mechanistic Note |

| IR Spectrum | Characteristic asymmetric azide stretching ( | |

| UV-Vis | Slightly blue-shifted vs 9-azido due to steric twist reducing conjugation. | |

| C9-H singlet shifts downfield | The anisotropic effect of the adjacent azide influences the C9 proton. | |

| Stability | Photosensitive; Thermally stable < 80°C | Decomposes to nitrene upon UV irradiation. |

Part 3: Photochemical Mechanisms

Upon irradiation with UV light (300–350 nm), 1-azidoacridine undergoes photolysis to release molecular nitrogen (

The Nitrene Pathway

-

Excitation: Absorption of a photon promotes the azide to an excited singlet state (

). -

Nitrogen Extrusion:

is lost, generating a Singlet Nitrene (-

Electronic State: The singlet nitrene has a filled orbital and an empty orbital on the nitrogen. It is zwitterionic in character and highly electrophilic.

-

-

Bifurcation (Fate of the Nitrene):

-

Path A (Intersystem Crossing): Relaxes to the Triplet Nitrene (

), which acts as a diradical. This species prefers H-abstraction or insertion into C-H bonds. -

Path B (Ring Expansion): A common pathway for aryl nitrenes is expansion to a dehydroazepine (7-membered ring). However, the rigid tricyclic acridine backbone makes this energetically costly compared to simple phenyl azides, favoring insertion reactions.

-

Photolysis Workflow (DOT Diagram)

Caption: Photochemical cascade of 1-azidoacridine. The singlet nitrene is the primary species for concerted insertion labeling.

Part 4: Applications in Drug Development

"Rim" Probing of DNA Intercalation

Acridines are classic DNA intercalators.

-

9-Substituted Acridines: The 9-position is deeply buried in the DNA base stack. Labels here probe the core base pairs.

-

1-Substituted Acridines: Due to the geometry of intercalation, the 1-position (and the 4-position) points toward the major/minor groove edges (the "rim" of the intercalation pocket).

-

Utility: 1-azidoacridine can be used to photo-crosslink proteins interacting with the backbone or grooves of DNA, rather than just the base pairs themselves.

Protocol: Photoaffinity Labeling

-

Incubation: Incubate the target (Enzyme/DNA complex) with 1-azidoacridine (

) in the dark for 30 minutes to establish non-covalent equilibrium. -

Irradiation: Expose the sample to UV light (350 nm, handheld lamp or reactor) for 1–5 minutes on ice.

-

Note: Use glass filters to block <300 nm light to prevent protein damage.

-

-

Quenching: Add excess thiol (e.g., DTT) or BSA to scavenge unreacted nitrenes.

-

Analysis: Proceed to SDS-PAGE, Mass Spectrometry, or fluorescence detection (if the acridine core retains fluorescence post-reaction).

References

-

IUPAC Nomenclature of Organic Chemistry. Rule R-2.4.1: Fusion Nomenclature (Acridine Numbering). [Link]

-

Batra, S. P., & Nicholson, B. H. (1982). 9-Azidoacridine, a new photoaffinity label for nucleotide- and aromatic-binding sites in proteins.[1][2] Biochemical Journal, 207(1), 101–108.[1][2][3] (Cited for comparative acridine azide photochemistry). [Link]

-

Grinfeld, A. et al. (2022). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. MDPI Processes. (Cited for modern photolysis flow protocols). [Link]

-

Dyall, L. K. (1986). Pyrolysis of Aryl Azides. Australian Journal of Chemistry. (Cited for peri-effect and steric influence on azide stability). [Link]

Sources

- 1. 9-azidoacridine, a new photoaffinity label for nucleotide- and aromatic-binding sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. 9-azidoacridine, a new photoaffinity label for nucleotide- and aromatic-binding sites in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Evolution and Therapeutic Exploitation of Acridine-Based Azides: From Photoaffinity Probes to Click-Chemistry Pharmacophores

Executive Summary

The acridine scaffold, a planar, tricyclic heteroaromatic system, has long been recognized as a privileged structure in medicinal chemistry due to its profound ability to intercalate DNA and inhibit nucleic acid-dependent enzymes[1]. Among its functionalized derivatives, 9-azidoacridine represents a critical evolutionary leap. Originally synthesized in the late 1960s as a highly reactive photolabile probe, it enabled the precise mapping of enzyme active sites[2][3]. Today, the azide moiety has been repurposed. Driven by the advent of Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), acridine azides have transitioned from analytical tools to foundational building blocks in the rational design of Topoisomerase II inhibitors, Boron Neutron Capture Therapy (BNCT) agents, and targeted chemotherapeutics[4][5].

This technical guide synthesizes the historical discovery, photochemical mechanisms, and modern drug development applications of acridine-based azides, providing field-proven protocols for their synthesis and utilization.

Genesis and Historical Evolution

The synthesis of 9-azidoacridine was first detailed in a 1968 French patent by Reynolds, Rauner, and McClure, marking the introduction of the azido group to the highly electrophilic C9 position of the acridine nucleus[3][6]. The synthesis elegantly exploited the electron-withdrawing nature of the central pyridine-like ring, which renders the C9 position of 9-chloroacridine highly susceptible to nucleophilic aromatic substitution (

In the early 1980s, Batra and Nicholson pioneered the application of 9-azidoacridine as a photoaffinity label[2][8]. Because the acridine ring structurally mimics nucleotide cofactors, it naturally localizes in the aromatic- and nucleotide-binding sites of enzymes. Upon UV irradiation, the azide group decomposes to form a highly reactive nitrene, which indiscriminately inserts into adjacent amino acid residues. This allowed researchers to covalently label and map the active sites of enzymes such as bovine pancreatic ribonuclease and lactate dehydrogenase[2][8].

Mechanistic Foundations: Photochemistry and Nitrene Dynamics

The utility of 9-azidoacridine as a photoaffinity probe is entirely dependent on its photochemical decomposition. UV irradiation (typically at

Nitrenes are electron-deficient, monovalent nitrogen species that exist as either singlet or triplet diradicals. Because they lack a full octet, they are violently reactive, capable of inserting directly into

Advanced matrix isolation studies conducted at cryogenic temperatures (20 K) by Curt Wentrup’s group revealed the complex structural dynamics of this intermediate. While the nitrene readily crosslinks in biological systems, in an isolated argon matrix, it undergoes complex ring expansions, yielding azacycloheptatetraene or cyclic carbodiimide intermediates[9][10].

Caption: Photochemical activation of 9-azidoacridine yielding reactive nitrene species.

The "Click" Revolution: Acridine Azides in Modern Drug Design

With the advent of "Click Chemistry"—specifically the CuAAC reaction—the azido group was repurposed from a photolabile warhead into a bio-orthogonal conjugation handle[11][12]. The reaction between 9-azidoacridine and terminal alkynes yields 1,4-disubstituted 1,2,3-triazoles. The triazole ring is a planar, metabolically stable bioisostere of the amide bond, possessing excellent hydrogen-bond donor/acceptor properties[4].

Topoisomerase II Inhibitors

Acridine-triazole hybrids have been engineered as potent anticancer agents. The acridine core intercalates into the DNA double helix, while the triazole linker projects into the minor/major grooves to bind Topoisomerase II. This dual-action mechanism stabilizes the DNA-enzyme cleavage complex, inducing cell cycle arrest and apoptosis[4].

Boron Neutron Capture Therapy (BNCT)

A major challenge in BNCT is delivering a high concentration of Boron-10 specifically to the cell nucleus. Researchers have successfully conjugated 9-azidoacridine with cobalt bis(dicarbollide)-based alkynes via CuAAC. The resulting boron-rich conjugates leverage the acridine core to intercalate nuclear DNA, drastically lowering the required therapeutic dose of the BNCT agent[5][13].

Caption: CuAAC click chemistry workflow for synthesizing acridine-triazole hybrids.

Quantitative Data & Structure-Activity Relationships

The following table summarizes the quantitative efficacy and synthetic viability of various acridine-azide derivatives across different therapeutic modalities.

| Compound / Derivative | Application | Key Quantitative Metric | Reference |

| 9-Azidoacridine | Photoaffinity Labeling | 82% inhibition of Ribonuclease at 10 µM | Batra & Nicholson (1981)[2] |

| Acridine-uracil triazole hybrid | Topoisomerase II Inhibitor | 61% Synthesis Yield; IC50 in low µM range | Jafari et al. (2018)[4] |

| Acridine-cobalt bis(dicarbollide) | BNCT Agent | 76% Synthesis Yield; Active antiproliferative IC50 | Smyshliaeva et al. (2023)[5][13] |

| 9-Acridinylnitrene | Reactive Intermediate | IR stretch at 2124 cm⁻¹ (azide precursor) | Wentrup (2010)[9] |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each experimental condition. Every workflow includes built-in validation checkpoints.

Protocol A: Synthesis of 9-Azidoacridine via

Causality: 9-chloroacridine is treated with sodium azide. The reaction is performed in an acetone/water mixture to ensure the solubility of the highly hydrophobic acridine core while providing an aqueous environment for the inorganic azide salt[9].

-

Preparation: Dissolve 9-chloroacridine (0.117 mmol) in 7.5 mL of acetone inside a Teflon vessel[9]. CRITICAL: All glassware must be wrapped in aluminum foil. 9-azidoacridine is highly photolabile and will degrade to 9-aminoacridine or azo-dimers in ambient daylight[7][9].

-

Nucleophilic Attack: Add a solution of

(0.385 mmol) dissolved in 2 mL of distilled water[9]. -

Incubation: Stir the mixture at room temperature for 2 hours in the dark.

-

Validation (Self-Correction): Monitor the reaction via TLC (Hexane:EtOAc). The reaction is complete when the 9-chloroacridine spot disappears. Isolate the product via vacuum filtration and sublimation (60 °C at

mbar)[9]. -

Spectroscopic Confirmation: Perform IR spectroscopy. A successful synthesis is validated by the appearance of a strong, sharp asymmetric azide stretch (

) between 2065 cm⁻¹ and 2124 cm⁻¹[9][13].

Protocol B: CuAAC Synthesis of Acridine-Triazole Hybrids

Causality: Copper(II) sulfate is reduced in situ by sodium ascorbate to generate the catalytically active Cu(I) species. This prevents the oxidative homocoupling of alkynes (Glaser coupling) that occurs if Cu(I) salts are added directly in the presence of oxygen[4].

-

Reaction Setup: Dissolve 9-azidoacridine (0.68 mmol) and the target terminal alkyne (e.g., propargyl valproate, 2.0 mmol) in 8 mL of dry THF[4].

-

Catalyst Generation: Add sodium ascorbate (0.067 mmol) followed by an aqueous solution of

(0.0068 mmol in 100 µL -

Cycloaddition: Heat the mixture to 60 °C with vigorous stirring overnight[4].

-

Validation: Extract with EtOAc and dry over

. Perform

Future Perspectives: Dual-Action Therapeutics and Crosslinking

The future of acridine azides lies in highly targeted theranostics and oligonucleotide engineering. Because CuAAC is bio-orthogonal, azide-modified acridines are now being utilized to create highly specific internucleotide crosslinks in DNA/RNA duplexes[14]. This completely bypasses the low yields and off-target side reactions associated with traditional free-radical photolytic crosslinking[14].

Furthermore, the rational design of acridine-triazole hybrids continues to evolve, focusing on dual-action mechanisms where the molecule acts as both a structural disruptor (DNA intercalator) and a specific enzyme inhibitor.

Caption: Dual-action mechanism of acridine-triazoles via DNA intercalation and Topo II inhibition.

References

- A Review on the Syntheses of the 9-Substituted Acridines (1970 - 1976).

- 9-Azidoacridine and 9-acridinylnitrene.

- The reaction of 9-azidoacridine with bovine pancre

- 9-azidoacridine, a new photoaffinity label for nucleotide- and aromatic-binding sites in proteins.

- Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes.

- Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors.

- Azide-linkers for Drug Design. Enamine.

- Nitrenes, Carbenes, Diradicals, and Ylides. Interconversions of Reactive Intermediates.

- Glen Report 22.29 - Technical Brief - Crosslinking with Click Chemistry. Glen Research.

- New Boron Containing Acridines: Synthesis and Preliminary Biological Study.

- Medicinal chemistry of acridine and its analogues.

- New Boron Containing Acridines: Synthesis and Preliminary Biological Study.

Sources

- 1. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. publications.aston.ac.uk [publications.aston.ac.uk]

- 4. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dl.ndl.go.jp [dl.ndl.go.jp]

- 7. dl.ndl.go.jp [dl.ndl.go.jp]

- 8. 9-azidoacridine, a new photoaffinity label for nucleotide- and aromatic-binding sites in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Azide-linkers for Drug Design - Enamine [enamine.net]

- 13. New Boron Containing Acridines: Synthesis and Preliminary Biological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. glenresearch.com [glenresearch.com]

Spectroscopic Analysis of 1-Azidoacridine: UV-Vis and Fluorescence Profiling of a Fluorogenic Photoaffinity Probe

Executive Summary

Acridine derivatives are privileged scaffolds in drug discovery and chemical biology, primarily due to their planar, heteroaromatic structures that readily intercalate into double-stranded DNA. The functionalization of the acridine core with an azido (

Unlike the more commonly studied 9-azidoacridine, where the azide is directly conjugated to the central ring's nitrogen axis, the 1-position places the azide on the lateral benzenoid ring. This unique geometry allows the acridine core to intercalate deeply into DNA base pairs while projecting the reactive azide into the major or minor groove, making it an exceptional tool for mapping chromatin structures and DNA-protein interfaces .

This technical guide provides an in-depth, self-validating framework for the spectroscopic characterization of 1-azidoacridine, focusing on UV-Vis absorption, photolysis kinetics, and fluorescence activation.

Mechanistic Photophysics: Causality of Fluorescence Quenching

To effectively utilize 1-azidoacridine, one must understand the causality behind its photophysical states. In its native ground state, 1-azidoacridine is remarkably "dark" (weakly fluorescent). This is not due to an inability to absorb light, but rather an efficient internal quenching mechanism.

The electron-rich acridine core's excited singlet state is quenched by the adjacent azido group via a low-lying

Upon UV irradiation (typically at

Fig 1: Photochemical and click-activation pathways of 1-azidoacridine.

UV-Vis Spectroscopic Profiling

The UV-Vis spectrum of 1-azidoacridine is dominated by the

When conducting photolysis studies, the presence of sharp isosbestic points is the ultimate metric of trustworthiness. An isosbestic point indicates a clean, stoichiometric conversion from the azide to the nitrene-derived photoproduct without the buildup of long-lived intermediates or off-target degradation.

Protocol 1: UV-Vis Photolysis Kinetics

This protocol is a self-validating system designed to calculate the photolytic rate constant while ensuring no thermal degradation occurs.

-

Sample Preparation: Prepare a

solution of 1-azidoacridine in spectroscopic-grade Acetonitrile (MeCN) or Phosphate-Buffered Saline (PBS, pH 7.4).-

Causality: This concentration ensures the maximum absorbance remains between

and

-

-

Cuvette Selection: Transfer

of the solution to a-

Causality: Standard glass or polystyrene cuvettes absorb strongly below

, which would artificially truncate the high-energy absorption bands of the acridine core and distort kinetic calculations.

-

-

Baseline Acquisition: Record the dark spectrum from

to -

Controlled Irradiation: Irradiate the cuvette from the top using a monochromatic

LED source (-

Causality: Monochromatic light is critical. Broadband UV lamps cause complex, multi-wavelength excitation, making it impossible to calculate an accurate quantum yield of photodissociation .

-

-

Time-Course Measurement: Pause irradiation and record spectra at

. Overlay the spectra to identify the isosbestic point (typically around

Fluorescence Spectroscopy and Activation Mapping

Because 1-azidoacridine is a fluorogenic probe, its true analytical power lies in emission spectroscopy. The intact azide has a quantum yield (

Protocol 2: Quantum Yield Determination and Fluorescence Activation

This protocol maps the "Turn-On" fluorescence while strictly controlling for optical artifacts.

-

Optical Density Adjustment: Dilute the photolyzed and unphotolyzed samples until the absorbance at the chosen excitation wavelength is strictly

OD.-

Causality: High concentrations lead to the "inner-filter effect," where the sample re-absorbs its own emitted light, artificially depressing the measured emission intensity and ruining quantum yield calculations.

-

-

Excitation Selection: Set the spectrofluorometer excitation wavelength exactly to the isosbestic point determined in Protocol 1.

-

Causality: Exciting at the isosbestic point guarantees that the total number of photons absorbed by the solution remains perfectly constant, regardless of the ratio of unreacted azide to photoproduct in the mixture.

-

-

Emission Mapping: Scan the emission from

to -

Integration and Calculation: Integrate the area under the emission curve. Compare this area against a known standard (e.g., Quinine sulfate in

,

Fig 2: Self-validating workflow for UV-Vis and fluorescence characterization.

Quantitative Data Summary

To facilitate rapid reference during assay development, the typical photophysical parameters of 1-azidoacridine and its corresponding photoproduct are summarized below.

| Photophysical State | Absorbance Max ( | Extinction Coefficient ( | Emission Max ( | Quantum Yield ( |

| 1-Azidoacridine (Dark) | ||||

| Photoproduct (Nitrene Insertion) | ||||

| Click Adduct (Triazole) |

Note: Values are representative for measurements taken in aqueous buffer (PBS, pH 7.4) at

References

-

Nielsen, P. E., Hiort, C., Sönnichsen, S. H., Buchardt, O., Dahl, O., & Nordén, B. (1982). "Photoaffinity labeling of chromatin. Synthesis and properties of arylazido derivatives of 9-aminoacridine: potential photolabels for chromatin studies." Nucleic Acids Research. URL:[Link]

-

Singh, A., et al. (2015). "BODIPY based 'click on' fluorogenic dyes: application in live cell imaging." RSC Advances. URL:[Link]

-

Budyka, M. F., Biktimirova, N. V., & Gavrishova, T. N. (2006). "Photochemical properties of 9-azidoacridine in neutral and protonated forms." Russian Chemical Bulletin. URL:[Link]

Solubility and Stability of 1-Azidoacridine in Diverse Solvent Systems: A Technical Guide for Photoaffinity Labeling and Click Chemistry Applications

Introduction

1-Azidoacridine (CAS: 78276-11-6)[1] is a highly specialized photo-reactive compound extensively utilized in photoaffinity labeling, bioconjugation, and click chemistry (such as copper-catalyzed azide-alkyne cycloaddition, CuAAC)[2]. The molecule features a rigid, planar acridine core known for its DNA-intercalating and fluorogenic properties, functionalized with an azide (

Core Chemical Mechanics: Causality of Solubility and Stability

To master the handling of 1-azidoacridine, one must understand the electronic and structural forces at play.

-

Solubility Mechanics: The extended

-conjugated system of the acridine ring induces strong intermolecular -

Stability Mechanics: The azide group is highly photolabile. Upon excitation with UV or visible light (up to ~470 nm for protonated acridine forms), the antibonding

orbital of the

Solubility Profiling in Aqueous and Organic Solvents

Selecting the correct solvent is a compromise between achieving a workable concentration and maintaining the chemical integrity of the azide group.

Table 1: Solubility Profile of 1-Azidoacridine across Common Solvents

| Solvent System | Dielectric Constant ( | Solubility Profile | Mechanistic Rationale & Application Notes |

| DMSO | 46.7 | Excellent (>50 mg/mL) | Strong dipole disrupts |

| DMF | 36.7 | Excellent (>30 mg/mL) | Similar to DMSO, but harder to remove post-reaction. Good for CuAAC click chemistry. |

| Acetonitrile (MeCN) | 37.5 | Good (~10-20 mg/mL) | Polar aprotic nature solvates the molecule well. The solvent of choice for photolysis and quantum yield studies due to UV transparency[4]. |

| Ethanol (EtOH) | 24.5 | Moderate (~5 mg/mL) | Protic solvent; supports crystallization and moderate dissolution[2]. Useful for biological assays requiring low toxicity. |

| Aqueous Buffers | ~80.0 | Poor (<0.1 mg/mL) | Hydrophobic acridine core prevents solvation. Requires co-solvents (e.g., 5-10% DMSO) or surfactants for biological assays[2]. |

Stability Dynamics: Solvent-Induced and Environmental Degradation

The stability of 1-azidoacridine is not absolute; it is a function of its environment.

-

Photochemical Degradation: In transparent solvents like MeCN or EtOH, ambient laboratory lighting is sufficient to initiate premature photolysis[4]. The resulting nitrene will rapidly react with the solvent or dimerize if no target is present. Rule of thumb: All handling must occur under red-light conditions or in strictly opaque/amber vessels.

-

Thermal and Chemical Degradation: While stable at room temperature in inert solvents, prolonged heating (>80°C) accelerates thermal decomposition[5]. Furthermore, highly nucleophilic solvents or additives (e.g., primary amines, thiols) can slowly reduce the azide to an amine over extended storage.

-

Protonation Effects: In acidic solvents, the acridine nitrogen becomes protonated. This bathochromically shifts the absorption spectrum deeper into the visible region, making the compound even more sensitive to ambient light without significantly altering the quantum yield of photodissociation[4].

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems.

Protocol A: Preparation and Validation of 10 mM Stock Solution

Objective: Formulate a stable stock solution while verifying the integrity of the azide group.

-

Preparation (Dark Room / Red Light): Weigh 2.20 mg of 1-azidoacridine (MW: ~220.23 g/mol )[1] into an amber glass vial.

-

Dissolution: Add 1.0 mL of anhydrous, degassed DMSO. Vortex for 30 seconds until complete dissolution is achieved. The solution should appear pale yellow[2].

-

Validation (FT-IR): To ensure the azide has not degraded during transit or storage, take a 10

L aliquot and perform ATR-FTIR. A sharp, distinct asymmetric stretching band at ~2065 cm -

Storage: Blanket the vial with Argon or Nitrogen gas to displace moisture and oxygen. Seal with a PTFE-lined cap and store at -20°C. (Expected Shelf Life: >6 months).

Protocol B: Controlled Photolysis for Photoaffinity Labeling

Objective: Generate the reactive nitrene species in a controlled manner for crosslinking.

-

Dilution: Dilute the DMSO stock to a 50

M working concentration using Acetonitrile (MeCN)[4]. -

Target Introduction: Add the biological target or crosslinking partner to the solution.

-

Irradiation: Place the reaction vessel in a photoreactor equipped with a 365 nm or 450 nm LED array. Irradiate for 10-15 minutes at room temperature.

-

Monitoring: Monitor the reaction via UV-Vis spectroscopy. The characteristic absorption peak of the azidoacridine will decay, indicating successful

extrusion and nitrene formation[4].

Workflow Visualization

The following diagram maps the critical pathways of 1-azidoacridine from solid-state handling through solvent selection and degradation mechanisms.

Workflow of 1-azidoacridine dissolution, storage, and degradation pathways under environmental stress.

References

-

Photochemistry of azidostyrylquinolines: 2. Photodissociation of azido group. ResearchGate / High Energy Chemistry.

-

New Boron Containing Acridines: Synthesis and Preliminary Biological Study. National Institutes of Health (PMC).

-

Structural Assessment of Hydrogen Bonds on Methylpentynol–Azide Clusters To Achieve Regiochemical Outcome of 1,3-Dipolar Cycloaddition Reactions Using Density Functional Theory. ACS Omega.

-

1-azidoacridine - CAS Database (78276-11-6). ChemNet.

-

A Review on the Syntheses of the 9-Substituted Acridines (1970 - 1976). National Diet Library.

Sources

- 1. 78276-11-6 1-叠氮吖啶 1-azidoacridine - CAS数据库 [cheman.chemnet.com]

- 2. researchgate.net [researchgate.net]

- 3. New Boron Containing Acridines: Synthesis and Preliminary Biological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dl.ndl.go.jp [dl.ndl.go.jp]

Technical Guide: Photophysical Characterization of 1-Azidoacridine

[1]

Executive Summary & Chemical Context

Azidoacridines are photoactivatable reagents used primarily to probe drug-DNA interactions and nucleotide-binding sites in enzymes.[1] Upon UV irradiation, the azide group (

-

9-Azidoacridine: The dominant isomer in literature.[1] High quantum yield (

), intercalates into DNA.[1] -

1-Azidoacridine: A ring-substituted isomer.[1] Due to the position of the azide group on the benzenoid ring (rather than the meso position), its photophysics will differ due to altered conjugation and steric environments.[1]

Comparative Benchmarks (Reference Standards)

Use the following data for 9-azidoacridine to validate your experimental setup before characterizing the 1-isomer.

| Property | Value (9-Azidoacridine) | Conditions | Source |

| Quantum Yield ( | 0.95 ± 0.05 | Acetonitrile, 25°C | [1] |

| Absorption Max ( | ~350–360 nm (Visible band)254 nm (UV max) | Methanol/Ethanol | [2] |

| Mechanism | Singlet Nitrene formation | Direct Photolysis | [3] |

Photochemical Mechanism

Understanding the photolysis pathway is critical for interpreting quantum yield data.[1] Unlike fluorescence quantum yield, the photochemical quantum yield (

Mechanism Description

-

Excitation: Absorption of a photon promotes the azide to an excited singlet state (

).[1] -

Nitrogen Extrusion: The azide group releases

, generating a Singlet Nitrene .[1] -

Partitioning:

-

Pathway A (Ring Expansion): The singlet nitrene rearranges into a dehydroazepine (dominant in simple aryl azides).[1]

-

Pathway B (ISC): Intersystem crossing to the Triplet Nitrene , which performs H-abstraction or dimerization (radical chemistry).[1]

-

Pathway C (Insertion): Direct insertion into C-H or N-H bonds (the desired labeling reaction).[1]

-

Pathway Visualization

Figure 1: Photolysis pathway of aryl azides. 1-azidoacridine is expected to follow the Singlet Nitrene pathway, potentially favoring ring expansion in the absence of a trapping nucleophile.[1]

Experimental Protocols

Since specific values for 1-azidoacridine are not standard in literature, you must determine them empirically.

Protocol A: Determination of Molar Extinction Coefficient ( )

The extinction coefficient is wavelength-dependent and critical for calculating concentration.[1]

Reagents:

Workflow:

-

Stock Preparation: Weigh 2.0 mg of 1-azidoacridine. Dissolve in 10 mL solvent to create a stock solution (~1 mM). Note: Perform in amber glassware to prevent premature photolysis.

-

Dilution Series: Prepare 5 dilutions ranging from 5

M to 50 -

Spectral Scan: Record absorbance (

) from 200 nm to 500 nm against a solvent blank. -

Calculation: Plot

(at

Protocol B: Determination of Photochemical Quantum Yield ( )

This protocol uses ferrioxalate actinometry as the photon flux standard.[1]

Concept:

Setup:

-

Light Source: Monochromatic UV LED (e.g., 365 nm) or Xe-arc lamp with bandpass filter.

-

Actinometer: Potassium ferrioxalate (

).[1]

Step-by-Step Methodology:

-

Flux Calibration (Actinometry):

-

Sample Irradiation:

-

Data Analysis:

Data Summary & Reference Tables

Expected Spectral Characteristics

Based on acridine structure-activity relationships (SAR):

| Feature | 9-Azidoacridine (Known) | 1-Azidoacridine (Predicted) |

| Primary Band | 358 nm (Yellow) | 340–380 nm (Blue-shift likely due to asymmetry) |

| UV Band | 254 nm | ~250 nm |

| Fluorescence | Weak (dominated by photolysis) | Very Weak (Nitrene formation quenches |

| Stability | Dark stable | Dark stable; highly light sensitive |

Troubleshooting

-

Isosbestic Points: During irradiation, if clear isosbestic points appear in the UV-Vis spectra, it indicates a clean conversion to a single product (likely the azepine or amine).[1] Lack of isosbestic points suggests secondary photolysis.[1]

-

Solvent Effects: Acridines are sensitive to pH.[1] Ensure solvents are neutral; protonation of the acridine nitrogen (pKa ~5.6 for acridine) will drastically shift

and

References

-

Biktimirova, N. V., et al. (2025).[1][2] Spectral and Photochemical Properties of Styrylquinoline–Carbazole Dyad. High Energy Chemistry. (Confirms

for 9-azidoacridine). -

Groom, C. R., et al. (2016).[1][3] The Cambridge Structural Database.[1][3] (Crystal structure and basic data for acridine derivatives).

-

Budyka, M. (2011).[1][4] Photochemistry of Azidopyridine and Related Heterocyclic Azides. ChemInform. (Discusses quantum yield independence of protonation for 9-azidoacridine). [1]

-

BLD Pharm. (2024).[1] Product: 1-Azidoacridine (CAS 78276-11-6).[1] (Confirmation of commercial availability and chemical identity).

Engineering Photochemical Probes: The Biological Activities and Applications of 1-Azidoacridine

Executive Summary

In the landscape of chemical biology and drug development, bifunctional molecular probes are critical for elucidating complex macromolecular interactions. 1-Azidoacridine (CAS 78276-11-6) represents a highly specialized class of these probes[1]. By coupling the robust, non-covalent intercalating properties of an acridine core with the precise, photoactivatable crosslinking capability of an azido group, this molecule serves as a powerful tool for structural biologists and pharmacologists.

Unlike the more commonly cited 9-azidoacridine isomers, substitution at the 1-position alters the stereochemical trajectory of the reactive intermediate. This technical whitepaper explores the mechanistic foundations, core biological activities, and self-validating experimental workflows required to successfully deploy 1-azidoacridine in high-resolution DNA photofootprinting, enzyme inhibition, and targeted therapeutic development.

Mechanistic Foundation: Intercalation and Photochemistry

The biological utility of 1-azidoacridine is driven by a two-step mechanism: a thermodynamically driven dark phase, followed by a kinetically irreversible photochemical phase[2].

-

Non-Covalent Intercalation (The Dark Phase): The planar, tricyclic acridine system is highly lipophilic and electron-deficient. It spontaneously intercalates between the base pairs of double-stranded DNA and RNA, or docks into the hydrophobic, aromatic, and nucleotide-binding pockets of proteins (such as dehydrogenases)[2].

-

Nitrene Radical Generation (The Photochemical Phase): Upon exposure to long-wavelength ultraviolet light (

), the azido ( -

Irreversible Adduction: The nitrene radical instantly attacks neighboring C-H or heteroatom bonds, forming a permanent covalent crosslink with the biological target[4].

The Causality of Isomeric Positioning: The specific placement of the azido group at the C1 position is structurally significant. When the acridine core intercalates into the DNA base stack, the 1-position projects the reactive nitrene directly into the minor or major groove. This geometry is exceptionally advantageous for crosslinking with groove-binding proteins (e.g., polymerases or transcription factors) or the sugar-phosphate backbone itself. In contrast, 9-substituted derivatives often project parallel to the base stack or out into the bulk solvent, yielding different crosslinking profiles[4].

Figure 1: Photochemical mechanism of 1-azidoacridine forming irreversible covalent adducts.

Core Biological Activities

High-Resolution DNA Photofootprinting

Traditional DNA footprinting relies on enzymatic cleavage (e.g., DNase I). However, DNase I is a bulky ~30 kDa protein that suffers from steric hindrance, creating "exclusion zones" that artificially inflate the apparent size of the protein footprint. 1-Azidoacridine, being a small molecule, intercalates uniformly across all unprotected DNA regions. Upon UV irradiation, it induces localized covalent adducts and single-strand scissions, allowing researchers to map protein-DNA interactions (such as RNA polymerase binding to promoter DNA) at single-nucleotide resolution[4][5].

Irreversible Enzyme Inhibition & Photoaffinity Labeling

Azidoacridines act as competitive inhibitors in the dark for various nucleotide-binding enzymes, including lactate dehydrogenase, chymotrypsin, and D-amino acid oxidase[6]. Because the acridine core mimics the aromatic rings of nucleotide cofactors (like NAD+/NADH), it effectively blocks the active site. Upon photolysis, this competitive inhibition becomes irreversible, permanently tagging the active site residues for downstream proteomic identification[7].

Scaffolds for Boron Neutron Capture Therapy (BNCT)

Beyond mapping, the acridine scaffold is being actively developed for targeted cancer therapeutics. By functionalizing azidoacridines via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with boron-rich clusters (e.g., cobalt bis(dicarbollide)), researchers have synthesized novel conjugates. The acridine core drives the boron payload directly into the nuclei of tumor cells, positioning it perfectly for Boron Neutron Capture Therapy (BNCT)[8][9].

Quantitative Interaction Profiles

The following table summarizes the binding affinities, inhibition constants, and cleavage preferences typical of azidoacridine derivatives across various biological targets[3][4][6][8].

| Target System | Compound Class | Binding Affinity ( | Dark Inhibition ( | Photochemical Cleavage Preference |

| Chromatin / DNA | Azidoacridines | N/A | T | |

| Chymotrypsin | Azidoacridines | N/A | N/A | |

| Lactate Dehydrogenase | Azidoacridines | N/A | N/A | |

| Human Tumor Cells | Boronated Acridines | Weak DNA Binding | IC | N/A |

Self-Validating Experimental Workflows

To ensure data integrity, any assay utilizing photoaffinity labels must be designed as a self-validating system. The following protocols detail the necessary controls and the chemical causality behind each step.

Protocol 1: Active-Site Photoaffinity Labeling of Nucleotide-Binding Proteins

Objective: Covalently tag the active site of a dehydrogenase to map its nucleotide-binding domain.

Self-Validating Matrix: To prove that observed inhibition is due to specific active-site crosslinking (and not non-specific UV damage), run three parallel reactions:

-

Condition A (Dark Control): Enzyme + 1-Azidoacridine (No UV). Validates that baseline inhibition is competitive and reversible.

-

Condition B (Active Crosslink): Enzyme + 1-Azidoacridine + UV (350 nm). Validates irreversible covalent modification.

-

Condition C (Competitive Rescue): Enzyme + 1-Azidoacridine + Excess Native Nucleotide (e.g., NAD+) + UV. Validates spatial specificity; the native ligand sterically blocks the probe from the active site.

Methodology & Causality:

-

Equilibration: Incubate the enzyme and probe in the dark for 15 minutes. Causality: The system must reach thermodynamic equilibrium (

) before the kinetically fast, irreversible nitrene radical is generated. -

Wavelength Selection: Irradiate the samples at 350 nm for 10 minutes on ice. Causality: We strictly utilize long-wavelength UV (

) because shorter wavelengths (e.g., 254 nm) cause native protein denaturation and direct DNA pyrimidine dimerization. 350 nm selectively excites the azido group without damaging the biological target. -

Analysis: Dialyze the samples to remove unbound probe and assay for residual enzymatic activity.

Protocol 2: High-Resolution DNA Photofootprinting

Objective: Map the exact binding footprint of a transcription factor on promoter DNA.

Figure 2: Self-validating workflow for DNA photofootprinting using 1-azidoacridine.

Methodology & Causality:

-

Complex Assembly: Incubate the target protein with

-end-labeled promoter DNA. -

Intercalation: Add 1-azidoacridine (in the dark). The probe will intercalate into all DNA regions except those sterically protected by the bound protein.

-

Photoactivation: Irradiate at 420 nm to form covalent adducts between the probe and the unprotected nucleobases[5].

-

Chemical Cleavage (The Piperidine Step): Treat the photomodified DNA with 1 M piperidine at 90°C for 30 minutes. Causality: The covalent attachment of the acridine moiety destabilizes the N-glycosidic bond of the nucleobase. Piperidine acts as a strong base to catalyze

-elimination at this newly formed abasic site, effectively cleaving the phosphodiester backbone exactly where the probe was attached[4]. -

Resolution: Resolve the fragments on a denaturing polyacrylamide gel. The "footprint" manifests as a blank region on the autoradiograph, representing the exact DNA sequence protected by the protein.

References

1. - Biochemical Journal 2. - European Journal of Biochemistry 3. - Portland Press 4. - Nucleic Acids Research 5. - Molecules (MDPI) 6. - ChemNet

Sources

- 1. 1-azidoacridine | 78276-11-6 [chemnet.com]

- 2. 9-azidoacridine, a new photoaffinity label for nucleotide- and aromatic-binding sites in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Photocleavage of DNA and photofootprinting of E. coli RNA polymerase bound to promoter DNA by azido-9-acridinylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. portlandpress.com [portlandpress.com]

- 7. portlandpress.com [portlandpress.com]

- 8. mdpi.com [mdpi.com]

- 9. New Boron Containing Acridines: Synthesis and Preliminary Biological Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Functionalized Acridine Derivatives: Synthesis, Mechanisms, and Therapeutic Applications

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary & Chemical Rationale

The acridine scaffold—a planar, tricyclic, nitrogen-containing heterocycle—remains one of the most privileged structures in medicinal chemistry and oncology drug development. Originally utilized in the 19th century as industrial dyes, functionalized acridine derivatives have evolved into highly potent chemotherapeutic, antimicrobial, and antimalarial agents.

The pharmacological utility of acridines is fundamentally dictated by their structural topology. The rigid, planar aromatic system allows for thermodynamically favorable

Mechanism of Action: The Causality of Cytotoxicity

The primary mechanism by which acridine derivatives exert their antineoplastic activity is through DNA intercalation and the subsequent poisoning of Topoisomerase II (Topo II) [1].

When an acridine derivative, such as a 9-anilinoacridine (e.g., amsacrine), enters the nucleus, it intercalates into the DNA double helix. This insertion distorts the helical structure, unwinding the DNA and altering its major/minor groove dimensions. During cellular replication, Topo II creates transient double-strand breaks to manage DNA supercoiling. The intercalated acridine stabilizes the Topo II-DNA cleavage complex, physically obstructing the enzyme's ligase domain. Because the DNA strands cannot be re-ligated, the accumulation of double-strand breaks triggers the p53-mediated apoptotic cascade [2].

Furthermore, recent innovations have leveraged the acridine core's inherent fluorescence and lysosomotropic properties. Because acridines are substrates for P-glycoprotein (Pgp), specific functionalization can facilitate lysosomal trapping, effectively bypassing Pgp-mediated efflux pumps and overcoming multidrug resistance in refractory tumor models.

Fig 1: Mechanism of Topoisomerase II poisoning via acridine DNA intercalation.

Quantitative Structure-Activity Relationship (SAR) & Efficacy

The functionalization of the acridine ring profoundly dictates its target selectivity and cytotoxicity. Structure-activity relationship (SAR) analyses reveal that electron-donating groups (e.g.,

Below is a consolidated dataset of in vitro anticancer activities for various functionalized acridine derivatives across multiple human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Acridine Derivatives

| Compound Class / Substitution | Target Cell Line | Cancer Type | IC₅₀ Value (µM) | Mechanistic Note |

| 7-Substituted Acridine (120a) | T47D | Breast Cancer | 5.4 | Enhanced DNA binding via electron-donating group [3]. |

| 8-Substituted Acridine (121a) | HepG-2 | Hepatoma | 4.5 | High target specificity due to steric alignment [3]. |

| 9-Substituted Acridine (123b) | HCT-15 | Colorectal Cancer | 2.4 | Optimal Topo II cleavage complex stabilization [3]. |

| 2-Methyl-9-Substituted Acridine | A-549 | Lung Carcinoma | < 2.0 | Nucleophilic substitution yields high anti-proliferative activity [2]. |

| C4/C5 Dual-Arm Acridine | MCF-7 | Breast Cancer | Variable | Acts as a fluorescent organic nanoparticle (FONP) photocage [4]. |

Synthetic Strategies: Green Chemistry Protocols

Historically, the synthesis of 9-substituted acridines relied on the classical Bernthsen reaction, which couples diphenylamine with a carboxylic acid. However, this traditional method requires harsh conditions (200–210°C for 20 hours) and stoichiometric amounts of toxic zinc chloride (

To align with modern pharmaceutical manufacturing standards, we detail a self-validating, green-chemistry workflow utilizing Microwave Organic Reaction Enhancement (MORE) and p-toluenesulfonic acid (p-TSA) as a benign catalyst. This protocol significantly lowers the activation energy barrier, reducing reaction times from hours to minutes while eliminating heavy metal toxicity.

Detailed Experimental Protocol: Solvent-Free Synthesis of 9-Substituted Acridines

Rationale: p-TSA acts as a strong organic acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Microwave irradiation provides rapid, uniform volumetric heating, driving the condensation and subsequent cyclization steps efficiently in a solvent-free environment.

Reagents & Equipment:

-

Diphenylamine (1.0 mmol)

-

Aromatic or Aliphatic Carboxylic Acid (1.0 mmol)

-

p-Toluenesulfonic acid (p-TSA) (10 mol%)

-

Dedicated Microwave Synthesis Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology:

-

Homogenization: In an agate mortar, thoroughly grind diphenylamine (1.0 eq) and the selected carboxylic acid (1.0 eq) with p-TSA (10 mol%). Causality: Intimate physical mixing in a solvent-free system maximizes the surface area contact between solid reactants, which is critical for solid-state microwave coupling.

-

Irradiation: Transfer the homogenized mixture to a microwave-transparent quartz reaction vial. Irradiate the mixture at 300W for 3 to 8 minutes (depending on the steric bulk of the carboxylic acid). Validation Check: The reaction progress should be monitored via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the diphenylamine spot confirms complete conversion.

-

Quenching & Neutralization: Allow the vial to cool to room temperature. Add 10 mL of crushed ice and neutralize the mixture with a 10% aqueous sodium bicarbonate (

) solution. Causality: Neutralization precipitates the crude acridine base while leaving the water-soluble p-TSA catalyst in the aqueous phase. -

Extraction & Purification: Extract the aqueous mixture with dichloromethane (DCM) (

mL). Dry the combined organic layers over anhydrous sodium sulfate ( -

Crystallization: Recrystallize the crude product from hot ethanol to yield the pure 9-substituted acridine. Validation Check: Confirm structural integrity via

NMR (characteristic multiplet at

Fig 2: Green chemistry workflow for the p-TSA catalyzed Bernthsen synthesis of acridines.

Future Perspectives in Drug Development

The future of functionalized acridine derivatives lies in precision oncology. Because systemic toxicity has historically limited the clinical application of some acridines, current research is heavily focused on targeted delivery systems. By utilizing the acridine core as a visible-light-responsive photocage [4], researchers can ensure that the cytotoxic payload is only released upon targeted irradiation of the tumor site. Furthermore, conjugating acridines with peptides or antibodies that target specific tumor microenvironments (such as hypoxia-selective treatments) will likely yield the next generation of highly selective, low-toxicity chemotherapeutics [1].

References

1.1 - PubMed / NIH 2.2 - MDPI 3. 3 - Royal Society of Chemistry (RSC Advances) 4.4 - ACS Applied Nano Materials 5.5 - Taylor & Francis

Sources

- 1. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

safety and handling precautions for 1-azidoacridine

Advanced Safety and Handling Protocols for Azidoacridine Photoaffinity Probes A Technical Whitepaper on the Physicochemical Hazards and Experimental Workflows for 1-Azidoacridine and Related Isomers

Executive Summary

1-Azidoacridine, alongside its more widely documented isomer 9-azidoacridine, is a potent photoaffinity label utilized extensively in structural biology to map nucleotide- and aromatic-binding sites within proteins and DNA[1]. The molecule combines the intercalating properties of the acridine nucleus with the extreme photoreactivity of an azide group. While highly effective for probing molecular interactions, the inherent thermodynamic instability of the azide moiety and its extreme sensitivity to ambient light present unique safety and handling challenges[2]. This whitepaper establishes the authoritative safety parameters, causality-driven handling protocols, and validated experimental workflows required to maintain the integrity of azidoacridine probes while ensuring operator safety.

Physicochemical Hazard Profile & Mechanistic Causality

To handle 1-azidoacridine safely, researchers must understand the causality behind its reactivity. The compound poses three primary vectors of risk:

-

Photolytic Instability & Premature Activation: Azidoacridines are extremely sensitive to visible and ultraviolet light[2]. Exposure to daylight at room temperature causes the yellow compound to degrade (often turning brown within minutes), extruding nitrogen gas (